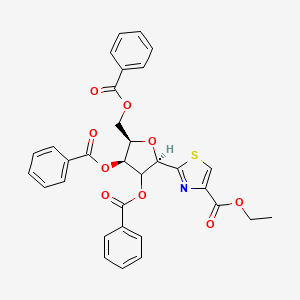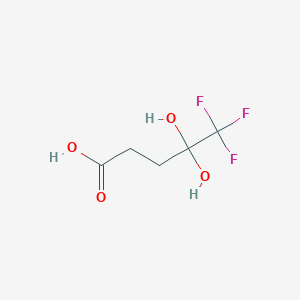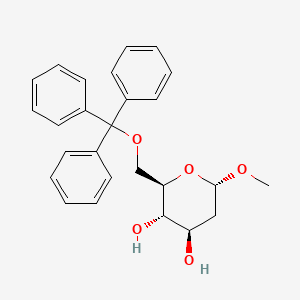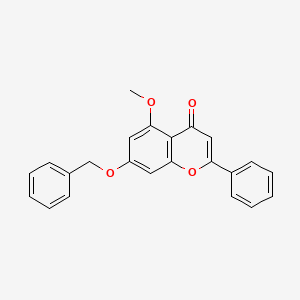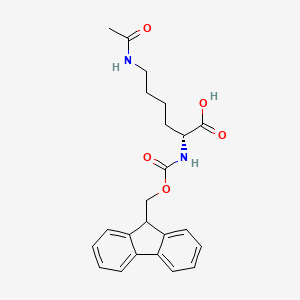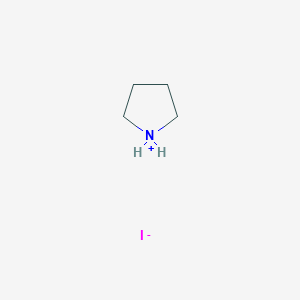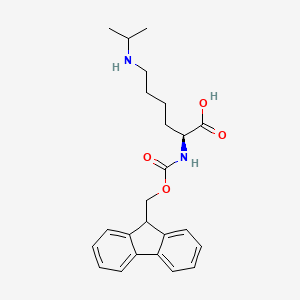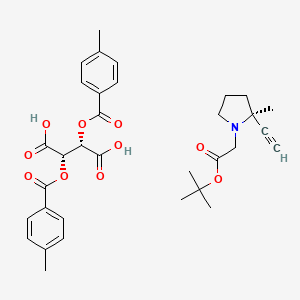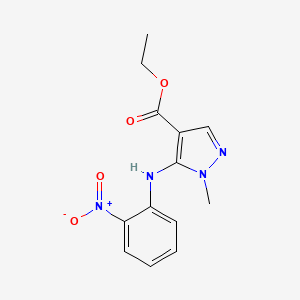
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate
描述
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the pyrazole ring. The ethyl ester group attached to the carboxylic acid moiety enhances its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Ester Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products Formed
Reduction: 1-methyl-5-(2-amino-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-methyl-5-(2-nitro-phenylamino)-1H-pyrazole-4-carboxylic acid.
科学研究应用
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1-methyl-5-(2-amino-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with an amino group instead of a nitro group.
1-methyl-5-(2-chloro-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrazole ring and the nitro-phenyl group makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
ethyl 1-methyl-5-(2-nitroanilino)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-21-13(18)9-8-14-16(2)12(9)15-10-6-4-5-7-11(10)17(19)20/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJABYQNHABCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8113106.png)
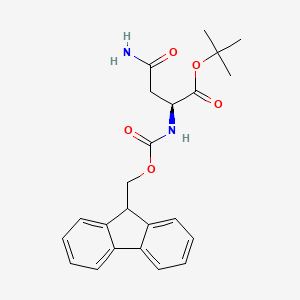
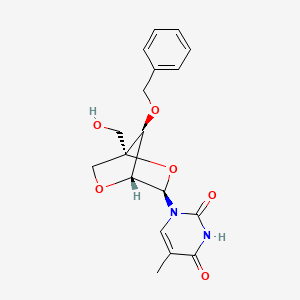
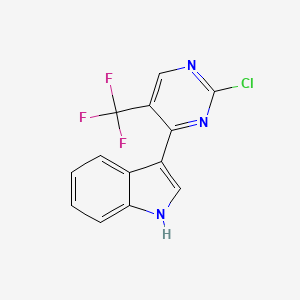
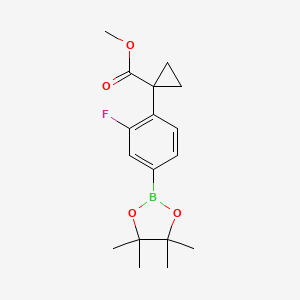
![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)
